molecular formula C17H10ClNO2 B14453074 6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one CAS No. 73397-10-1

6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14453074
CAS No.: 73397-10-1
M. Wt: 295.7 g/mol
InChI Key: PWVTUHAIFLLONT-UHFFFAOYSA-N
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Description

6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one typically involves the condensation of o-aminophenol with chlorinated aromatic compounds under specific conditions. One common method includes the reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with methylating agents to introduce the methyl group at the 9th position . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium phosphate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones

Mechanism of Action

The mechanism of action of 6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 9th position enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

73397-10-1

Molecular Formula

C17H10ClNO2

Molecular Weight

295.7 g/mol

IUPAC Name

6-chloro-9-methylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C17H10ClNO2/c1-9-6-7-12-13(8-9)21-17-14(18)16(20)11-5-3-2-4-10(11)15(17)19-12/h2-8H,1H3

InChI Key

PWVTUHAIFLLONT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)Cl

Origin of Product

United States

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